molecular formula C22H17N3O6S B8789076 C.I. Acid Blue 40 CAS No. 6247-34-3

C.I. Acid Blue 40

Cat. No.: B8789076
CAS No.: 6247-34-3
M. Wt: 451.5 g/mol
InChI Key: CKDSSRXGNPFPPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C.I. Acid Blue 40 is a complex organic compound with significant applications in various fields. This compound is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and the presence of sulfonic acid, acetylamino, and amino groups. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of C.I. Acid Blue 40 typically involves multiple steps, starting from anthracene. The process includes sulfonation, acetylation, and amination reactions under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinones and other reduced forms.

    Substitution: The presence of amino and acetylamino groups allows for substitution reactions, particularly electrophilic aromatic substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. .

Scientific Research Applications

C.I. Acid Blue 40 has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonic acid group enhances its solubility in aqueous environments, facilitating its interaction with biological molecules. The acetylamino and amino groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other anthracene derivatives with sulfonic acid, amino, and acetylamino groups. These compounds share some chemical properties but differ in their specific functional groups and reactivity. For example:

Properties

CAS No.

6247-34-3

Molecular Formula

C22H17N3O6S

Molecular Weight

451.5 g/mol

IUPAC Name

4-(4-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C22H17N3O6S/c1-11(26)24-12-6-8-13(9-7-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-4-2-3-5-15(14)22(19)28/h2-10,25H,23H2,1H3,(H,24,26)(H,29,30,31)

InChI Key

CKDSSRXGNPFPPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Proceeding in a manner analogous to Example 5 but replacing for the ground dyeing the 12 parts of dyestuff C.I. Acid Green 106 by a mixture of 2.2 parts of dyestuff C.I. Acid Brown 298, 0.7 parts of dyestuff C.I. Acid Green 106 and 8.24 parts of dyestuff C.I. Acid Blue 80 (K'pH6 -value=9), and for the local printing the mixture of C.I. Acid Yellow 151, C.I. Acid Yellow 127 and C.I. Acid Orange 127 by a mixture of 2 parts of dyestuff C.I. Acid Orange 156 (K'pH6 -value=2.5) and 0.4 parts of dyestuff C.I. Acid Blue 40 (K'pH6 -value=2), similar good results are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.